Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester
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Description
Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester is a useful research compound. Its molecular formula is C21H33F3O4Si and its molecular weight is 434.6 g/mol. The purity is usually 95%.
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Biological Activity
Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester, commonly referred to as a pivalic acid derivative, is a compound of significant interest in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22F3O3Si
- Molecular Weight : 360.41 g/mol
The presence of trifluoromethyl and silyl groups in its structure contributes to its unique biological properties.
The biological activity of pivalic acid derivatives often involves modulation of metabolic pathways. Research indicates that these compounds may interact with various cellular receptors and enzymes, influencing processes such as:
- Metabolic Regulation : Pivalic acid derivatives can affect fatty acid metabolism and energy homeostasis.
- Receptor Modulation : They may act as ligands for specific receptors, including those involved in inflammatory responses.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related pivalic acid derivative exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
- Neuroprotective Effects : Another investigation into the neuroprotective properties of pivalic acid derivatives showed that they could reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Toxicity Profile
While many studies focus on the beneficial effects of pivalic acid derivatives, it is essential to consider their toxicity. The compound's safety profile has been evaluated in various settings:
- Acute Toxicity : Research indicates low acute toxicity levels for pivalic acid derivatives when administered at therapeutic doses.
- Chronic Exposure : Long-term studies are necessary to fully understand any potential cumulative effects or toxicological risks associated with prolonged exposure.
Pharmaceutical Industry
Pivalic acid derivatives are utilized in drug formulation due to their ability to enhance solubility and stability. They serve as prodrugs or excipients in various pharmaceutical formulations.
Agrochemical Use
In agriculture, these compounds are explored for their herbicidal properties. Their efficacy against specific weed species has been documented, making them candidates for developing new herbicides.
Biological Activity Summary
Activity Type | Effect/Outcome | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokines | |
Neuroprotection | Reduction of oxidative stress | |
Herbicidal activity | Effective against specific weeds |
Toxicity Summary
Properties
Molecular Formula |
C21H33F3O4Si |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H33F3O4Si/c1-19(2,3)18(25)27-14-17(28-29(7,8)20(4,5)6)13-26-16-11-9-10-15(12-16)21(22,23)24/h9-12,17H,13-14H2,1-8H3/t17-/m0/s1 |
InChI Key |
NUMJQCCKTDALTF-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H](COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=O)OCC(COC1=CC=CC(=C1)C(F)(F)F)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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